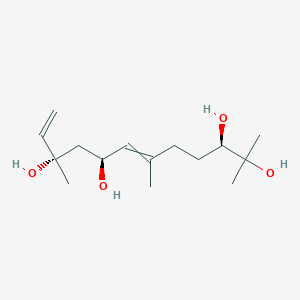
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which are subjected to a series of chemical reactions including alkylation, hydroxylation, and diene formation. The reaction conditions often require precise control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve consistent quality and high efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste production.
化学反応の分析
Types of Reactions
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for converting hydroxyl groups to halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield corresponding ketones or aldehydes, while reduction of the double bonds results in saturated hydrocarbons.
科学的研究の応用
(3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s hydroxyl groups and double bonds allow it to participate in various biochemical reactions, influencing cellular processes and signaling pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
類似化合物との比較
Similar Compounds
Uniqueness
Compared to similar compounds, (3R,8S,10S)-2,6,10-Trimethyldodeca-6,11-diene-2,3,8,10-tetrol stands out due to its multiple hydroxyl groups and double bonds, which confer unique chemical reactivity and biological activity. These structural features make it a versatile compound for various applications in scientific research and industry.
特性
CAS番号 |
874302-69-9 |
|---|---|
分子式 |
C15H28O4 |
分子量 |
272.38 g/mol |
IUPAC名 |
(3R,8S,10S)-2,6,10-trimethyldodeca-6,11-diene-2,3,8,10-tetrol |
InChI |
InChI=1S/C15H28O4/c1-6-15(5,19)10-12(16)9-11(2)7-8-13(17)14(3,4)18/h6,9,12-13,16-19H,1,7-8,10H2,2-5H3/t12-,13-,15-/m1/s1 |
InChIキー |
VKUXRLCJNXHDAW-UMVBOHGHSA-N |
異性体SMILES |
CC(=C[C@H](C[C@@](C)(C=C)O)O)CC[C@H](C(C)(C)O)O |
正規SMILES |
CC(=CC(CC(C)(C=C)O)O)CCC(C(C)(C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


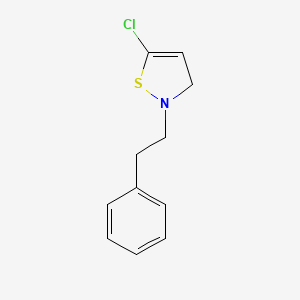

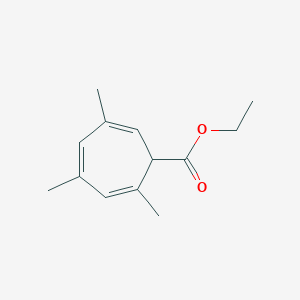
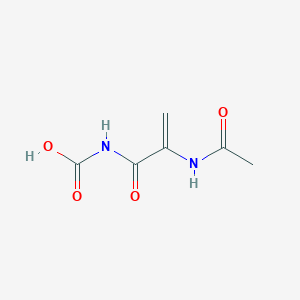
![(4R)-4-{[(S)-Methanesulfinyl]methyl}-2-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12601456.png)
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-benzimidazole](/img/structure/B12601463.png)
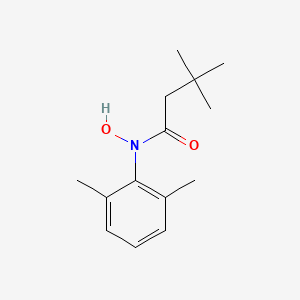
![N~1~-[1-(Naphthalen-1-yl)ethyl]-N~2~-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12601471.png)
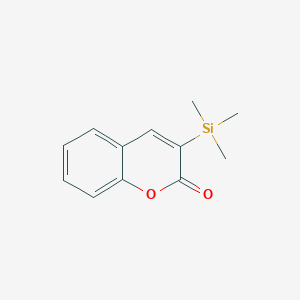
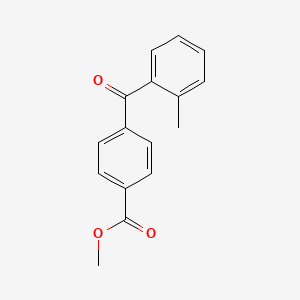
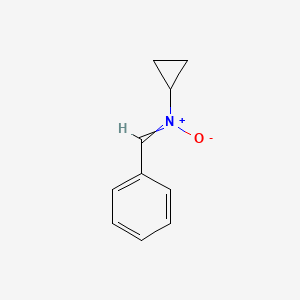
![Benzene, 1-[2-(phenylsulfonyl)-1-cyclobuten-1-yl]-4-(trifluoromethyl)-](/img/structure/B12601484.png)
![[(Anthracen-9-yl)methyl]methylcarbamodithioic acid](/img/structure/B12601486.png)
![[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12601507.png)
